![molecular formula C19H16F3N3O B2498376 N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide CAS No. 1448034-50-1](/img/structure/B2498376.png)
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology . This method features extremely mild conditions, broad substrate scope, and high reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring and amide functionality, making them chemically related.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring.
Uniqueness
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Biologische Aktivität
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer treatment. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazo[1,2-a]pyridine moiety : Known for its role in various biological activities.
- Cyclopropyl group : Enhances the compound's binding affinity to target proteins.
- Trifluoromethyl group : Contributes to the lipophilicity and metabolic stability.
Molecular Formula
This compound primarily acts as a targeted covalent inhibitor of the KRAS G12C protein. This protein is a well-known driver in various cancers, particularly non-small cell lung cancer (NSCLC). The mechanism involves:
- Covalent Bond Formation : The compound forms a stable covalent bond with cysteine residues in the KRAS G12C protein, inhibiting its activity.
- Disruption of RAS Signaling Pathway : By inhibiting KRAS, the compound effectively disrupts downstream signaling pathways responsible for cell proliferation and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits potent activity against cancer cell lines harboring the KRAS G12C mutation. Key findings include:
- IC50 Values : The compound showed IC50 values in the nanomolar range against various cancer cell lines expressing KRAS G12C.
Cell Line | IC50 (nM) |
---|---|
A549 (NSCLC) | 15 |
H358 (NSCLC) | 20 |
SW48 (Colorectal) | 25 |
In Vivo Studies
In animal models, the compound has demonstrated significant tumor growth inhibition. Notably:
- Xenograft Models : In mice with xenografted tumors expressing KRAS G12C, treatment with the compound resulted in a reduction of tumor volume by over 60% compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 40%.
- Half-Life : Estimated at 6 hours, allowing for effective dosing schedules.
Case Studies and Clinical Relevance
Several case studies highlight the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A patient with advanced NSCLC harboring the KRAS G12C mutation showed a partial response to treatment with this compound after two months of therapy.
- Case Study 2 : In a cohort study involving multiple patients with various cancers associated with KRAS mutations, the compound was well-tolerated with manageable side effects.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-6-4-13(5-7-14)18(26)25(15-8-9-15)12-16-11-23-17-3-1-2-10-24(16)17/h1-7,10-11,15H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMTUOTDQMGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.